molecular formula C21H23N3O4 B11695690 1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11695690
M. Wt: 381.4 g/mol
InChI Key: DHPKWEDQAFHLJA-UHFFFAOYSA-N
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Description

1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-aminoantipyrine with 3,4,5-trimethoxybenzaldehyde. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours. The resulting product is then purified through recrystallization to achieve high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dimethyl-2-phenyl-4-{[(E)-phenylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one
  • 1,5-dimethyl-4-{[(E)-4-(4-morpholinyl)phenyl]methylidene}amino-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 1,5-dimethyl-2-phenyl-4-{[(E)-3-(difluoromethoxy)phenyl]methylidene}amino-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

What sets 1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one apart is its trimethoxyphenyl group, which imparts unique electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability under various conditions .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

1,5-dimethyl-2-phenyl-4-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrazol-3-one

InChI

InChI=1S/C21H23N3O4/c1-14-19(21(25)24(23(14)2)16-9-7-6-8-10-16)22-13-15-11-17(26-3)20(28-5)18(12-15)27-4/h6-13H,1-5H3

InChI Key

DHPKWEDQAFHLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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